molecular formula C18H20N4O B5507385 6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B5507385
M. Wt: 308.4 g/mol
InChI Key: QFUYHUFCMFAHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multicomponent condensation reactions. For instance, a related compound was synthesized using ionic liquid [Et3NH][HSO4] as an efficient and reusable catalyst under solvent-free conditions, showcasing the application of eco-friendly methods in chemical synthesis (Nikalje, Vazquez, Vázquez-Tato, & Nimbalkar, 2016).

Molecular Structure Analysis

The molecular structure of dihydropyrano[2,3-c]pyrazole derivatives is characterized by the presence of a pyran ring fused with a pyrazole moiety. The structural analysis is often performed using spectroscopic methods such as FT-IR, NMR, and mass spectral data to confirm the synthesized compounds' identities. Kumar et al. (2020) conducted a detailed experimental and theoretical study on a synthetic analog of the biologically relevant 4H-pyran motif, which provides insights into the molecular structure of such compounds (Kumar, Kumar, Srivastava, Brahmachari, & Misra, 2020).

Chemical Reactions and Properties

Dihydropyrano[2,3-c]pyrazole derivatives undergo various chemical reactions, contributing to their versatile chemical properties. These compounds can participate in cyclocondensation reactions and react with different reagents to form new derivatives with potential biological activities. For example, Bhosle et al. (2016) described a convenient synthesis of similar compounds through a one-pot, four-component cyclocondensation, highlighting the compounds' reactivity (Bhosle, Khillare, Dhumal, & Mane, 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be influenced by the nature of the substituents on the pyran and pyrazole rings. The crystal structure and physical properties are often analyzed using X-ray crystallography, as demonstrated by Ganapathy et al. (2015), who determined the crystal structure of a related compound (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds with similar structures, such as pyrazoline derivatives and heterocyclic compounds, has highlighted innovative synthetic strategies and the chemical properties that make these molecules valuable for various applications. For instance, studies on the synthesis of polyfunctional heteroaromatics have uncovered new rearrangements and corrected structural assignments in older reports, suggesting the potential for novel synthesis pathways and the importance of accurate characterization in developing compounds like the one (Moustafa et al., 2017).

Biological and Pharmacological Activities

Compounds within the same chemical family as 6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile often exhibit significant biological activities. Research on pyrazoline derivatives, for instance, has shown these compounds possess anticancer properties, underscoring the potential for such molecules to contribute to therapeutic applications. These studies highlight the versatility of pyrazoline-based compounds in pharmacology, suggesting areas where the subject compound could be similarly applied, albeit specific activities would depend on further empirical studies (Ray et al., 2022).

Antioxidant and Environmental Applications

Investigations into related chemical structures have also demonstrated the antioxidant potential of heterocyclic compounds, which could extend to environmental applications by mitigating oxidative stress in biological and ecological systems. For instance, the review on synthetic phenolic antioxidants outlines the broad environmental presence and impacts of structurally related antioxidants, presenting a framework for understanding how similar compounds could be utilized or their effects mitigated in environmental contexts (Liu & Mabury, 2020).

Novel Functional Materials

The structural features of compounds like 6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lend themselves to applications in material science, particularly in the development of novel functional materials. Research into quinazoline derivatives, for example, has explored their use in optoelectronic materials, highlighting the potential of heterocyclic compounds in electronics and photonics. This suggests that the compound could have applications beyond biological activity, including in the design and synthesis of materials with specific optical or electronic properties (Lipunova et al., 2018).

properties

IUPAC Name

6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-18(2,3)15-14-12(9-11-7-5-4-6-8-11)13(10-19)16(20)23-17(14)22-21-15/h4-8,12H,9,20H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUYHUFCMFAHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.